Cas no 1644529-01-0 (1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester)

1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester Chemical and Physical Properties
Names and Identifiers
-
- Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate
- SB34118
- Di-t-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate
- tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(trifluoromethyl)carbamate
- MFCD30181886
- 1-?(Trifluoromethyl)?-?1,?2-?hydrazinedicarboxyli?c Acid 1,?2-?Bis(1,?1-?dimethylethyl) Ester
- 1644529-01-0
- G62244
- N-[(TERT-BUTOXY)CARBONYL]-N-(TRIFLUOROMETHYL)(TERT-BUTOXY)CARBOHYDRAZIDE
- CS-0341530
- Di-tert-butyl1-(trifluoromethyl)hydrazine-1,2-dicarboxylate
- 1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester
-
- MDL: MFCD30181886
- Inchi: 1S/C11H19F3N2O4/c1-9(2,3)19-7(17)15-16(11(12,13)14)8(18)20-10(4,5)6/h1-6H3,(H,15,17)
- InChI Key: WCGXDMBPSBDJBB-UHFFFAOYSA-N
- SMILES: FC(N(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)(F)F
Computed Properties
- Exact Mass: 300.12969158g/mol
- Monoisotopic Mass: 300.12969158g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9
- XLogP3: 3.2
1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T897553-100mg |
1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester |
1644529-01-0 | 100mg |
$ 960.00 | 2023-09-05 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1634-250mg |
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate |
1644529-01-0 | 97% | 250mg |
¥3480.09 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1634-5g |
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate |
1644529-01-0 | 97% | 5g |
14077.5CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1634-500mg |
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate |
1644529-01-0 | 97% | 500mg |
2527.17CNY | 2021-05-08 | |
TRC | T897553-50mg |
1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester |
1644529-01-0 | 50mg |
$ 620.00 | 2023-09-05 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1634-1g |
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate |
1644529-01-0 | 97% | 1g |
4197.81CNY | 2021-05-08 | |
abcr | AB536655-50mg |
Di-t-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate; . |
1644529-01-0 | 50mg |
€342.40 | 2025-02-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1634-50mg |
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate |
1644529-01-0 | 97% | 50mg |
¥1530.19 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1634-500mg |
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate |
1644529-01-0 | 97% | 500mg |
¥5228.88 | 2025-01-22 | |
abcr | AB536655-1g |
Di-t-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate; . |
1644529-01-0 | 1g |
€1660.60 | 2025-02-19 |
1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester Related Literature
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on 1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester
Introduction to 1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester (CAS No. 1644529-01-0)
1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester, identified by the CAS number 1644529-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group and a hydrazine derivative structure, which are well-known for their diverse biological activities and potential therapeutic applications.
The structural features of 1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester make it a promising candidate for further exploration in drug discovery. The trifluoromethyl substituent is particularly noteworthy, as it is frequently incorporated into pharmaceuticals due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This group is often found in active pharmaceutical ingredients (APIs) that exhibit potent activity against various diseases, including cancer and infectious disorders.
Additionally, the hydrazine core in this compound provides a versatile scaffold for chemical modifications. Hydrazine derivatives are known for their reactivity and have been widely studied for their roles in medicinal chemistry. They can serve as key intermediates in the synthesis of more complex molecules or act as direct pharmacophores in their own right. The presence of dicarboxylic acid ester groups further expands the compound's synthetic potential, allowing for further functionalization and derivatization to tailor its biological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both trifluoromethyl and hydrazine moieties. These combinations have shown promise in preclinical studies as inhibitors of enzymes involved in cancer metabolism and signaling pathways. For instance, research has indicated that such compounds may interfere with key enzymes like tyrosine kinases and poly(ADP-ribose) polymerases (PARPs), which are critical in tumor growth and survival. The trifluoromethyl group's electron-withdrawing nature can also influence the electronic properties of the molecule, enhancing its interactions with biological targets.
The synthesis of 1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of protecting groups to safeguard reactive sites during synthesis is essential. Given its structural complexity, advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions may be employed to construct the desired framework efficiently. The final product must undergo rigorous analytical characterization to confirm its identity and purity before being subjected to biological testing.
From a medicinal chemistry perspective, the trifluoromethyl group's influence on pharmacokinetic parameters cannot be overstated. It has been demonstrated that this moiety can increase lipophilicity, thereby improving oral bioavailability and tissue distribution. Moreover, it can stabilize molecules against metabolic degradation by enzymes such as cytochrome P450 oxidases. These properties make 1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester an attractive candidate for further development into a lead compound for novel therapeutics.
Recent advances in computational chemistry have also facilitated the study of this compound's interactions with biological targets. Molecular modeling techniques can predict how the structure of 1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester will bind to proteins or enzymes involved in disease pathways. These predictions can guide experimental efforts by highlighting key regions for optimization or by identifying potential side effects early in the drug development process. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The hydrazine moiety in this compound also opens up possibilities for exploring its reactivity with other functional groups commonly found in biological molecules. For example, hydrazines can participate in condensation reactions with carbonyl compounds to form hydrazones or imines, which are known for their biological activity. Such transformations could lead to novel derivatives with enhanced potency or selectivity against specific disease markers.
In conclusion, 1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester represents a structurally intriguing compound with significant potential in pharmaceutical research. Its combination of a trifluoromethyl group and a hydrazine core makes it an attractive scaffold for developing new therapeutic agents targeting various diseases. Ongoing research efforts are likely to uncover more about its synthetic utility and pharmacological properties as scientists continue to explore its full potential.
1644529-01-0 (1-(Trifluoromethyl)-1,2-hydrazinedicarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester) Related Products
- 313983-06-1(tert-butyl (Z)-(tert-butoxycarbonyl)(((tert-butoxycarbonyl)imino)(1H-pyrazol-1-yl)methyl)carbamate)
- 30736-13-1(1H-Isoindol-1-one, 2,3-dihydro-3-(4-morpholinyl)-)
- 1220176-91-9(N1-(6-chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine)
- 938006-81-6(4-Bromo-5-propylthiophene-2-carbaldehyde)
- 332100-84-2(<br>2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotin onitrile)
- 1259162-41-8(N’,N’-Diphenyl-1H-pyrrole-2-carbohydrazide)
- 1261895-46-8(4-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile)
- 1029107-31-0(1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid)
- 2137463-02-4(6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid)
- 2669-94-5(6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one)
